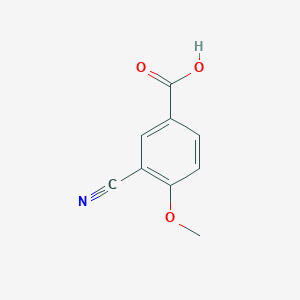

3-Cyano-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-cyano-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZHDJMZVQTSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621275 | |

| Record name | 3-Cyano-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117738-82-6 | |

| Record name | 3-Cyano-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 3-Cyano-4-methoxybenzoic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyano-4-methoxybenzoic acid

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in the preparation of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. A common and effective strategy involves the hydrolysis of a nitrile precursor, such as methyl 3-cyano-4-methoxybenzoate. This precursor can be synthesized from more readily available starting materials. An alternative pathway involves the introduction of a cyano group onto the aromatic ring of a substituted benzoic acid derivative.

A plausible and frequently employed synthetic pathway begins with 4-hydroxybenzoic acid and proceeds through formylation, cyanation, and etherification, followed by hydrolysis. This multi-step process is outlined below.

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a four-step process starting from 4-phenyl hydroxybenzoate, a protected form of 4-hydroxybenzoic acid. The key transformations include:

-

Formylation: Introduction of a formyl group at the 3-position of the aromatic ring.

-

Conversion to Nitrile: Transformation of the formyl group into a cyano group.

-

Alkylation/Etherification: Introduction of the methoxy group via Williamson ether synthesis (or in this specific case, starting with a methoxy-precursor is also possible).

-

Hydrolysis: Conversion of the ester to the final carboxylic acid.

A related procedure is documented for the synthesis of the isopropoxy analogue, which serves as a strong basis for the synthesis of the methoxy derivative.[2]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques. The expected data from these analyses are summarized below.

| Property | Data |

| Molecular Formula | C₉H₇NO₃[3] |

| Molecular Weight | 177.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly found, but related compounds have m.p. > 180°C[4] |

| ¹H NMR | Expected signals for aromatic protons, a methoxy group, and a carboxylic acid proton. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Expected signals for aromatic carbons, a methoxy carbon, a nitrile carbon, and a carboxylic acid carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (broad, carboxylic acid), C=O (carboxylic acid), C≡N (nitrile), C-O (ether), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 177.0426 (calculated for C₉H₇NO₃).[3] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization are provided in this section.

Synthesis Protocol: Hydrolysis of Methyl 3-cyano-4-methoxybenzoate

This protocol describes the final step of the synthesis, which is the hydrolysis of the corresponding methyl ester. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[5][6][7][8]

Acidic Hydrolysis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 3-cyano-4-methoxybenzoate (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

-

Heating: Heat the mixture to reflux (approximately 110-120 °C) with constant stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Alkaline Hydrolysis:

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve methyl 3-cyano-4-methoxybenzoate (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 equivalents), to the flask.

-

Heating: Heat the mixture to reflux with stirring.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the sodium or potassium salt) forms, it can be filtered. The solvent is typically removed under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify the solution with a strong acid, like concentrated HCl, until the pH is acidic (pH ~2). This will protonate the carboxylate salt.[7]

-

Isolation and Purification: The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.

Melting Point Determination:

-

Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

Logical Relationships and Pathways

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. The mechanism differs slightly between acidic and basic conditions.

References

- 1. This compound | 117738-82-6 [chemicalbook.com]

- 2. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. Melting point standard 182-184°C - p-Anisic acid, 4-Methoxybenzoic acid [sigmaaldrich.com]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Physicochemical Properties of 3-Cyano-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties. These properties are critical in predicting the compound's behavior in biological systems, guiding formulation development, and ensuring reproducibility in synthetic applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

| Property | Value | Data Type |

| Molecular Formula | C₉H₇NO₃[1] | --- |

| Molecular Weight | 177.16 g/mol | --- |

| CAS Number | 117738-82-6[2] | --- |

| Melting Point | Data not available | Experimental |

| Boiling Point | Data not available | Experimental |

| pKa | Data not available | Experimental |

| Aqueous Solubility | Data not available | Experimental |

| LogP (XlogP) | 1.4[1] | Predicted |

Note: The boiling point for the related compound, Methyl 3-cyano-4-methoxybenzoate, is reported as 339.70 °C.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques for aromatic carboxylic acids.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method [3][4]

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is utilized.[4]

-

Measurement:

-

A preliminary rapid heating run is conducted to determine an approximate melting range.

-

A fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [6][7]

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like acetonitrile or ethanol to ensure solubility.

-

Apparatus: A calibrated pH meter with a glass electrode is used. The titrant is a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: The acid solution is titrated with the standardized base, and the pH is recorded after each addition of the titrant.

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve (often identified using the first or second derivative).

-

The pKa is the pH at the half-equivalence point.

-

Methodology: UV-Vis Spectrophotometry [8]

-

Principle: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.

-

Procedure:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The absorbance of each solution is measured at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

-

Calculation: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

Aqueous Solubility Determination

Solubility is a critical parameter influencing bioavailability and formulation.

Methodology: Shake-Flask Method [9][10][11]

-

Procedure: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved acid.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for characterizing the physicochemical properties of a compound like this compound.

References

- 1. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 117738-82-6 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. asianpubs.org [asianpubs.org]

- 7. web.mit.edu [web.mit.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Crystal Structure Analysis of 3-Cyano-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and theoretical structural characteristics of 3-Cyano-4-methoxybenzoic acid. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this publication, this document compiles essential data, outlines detailed experimental protocols for its synthesis and analysis, and presents a hypothetical crystal structure based on analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of this compound's properties and the workflows required for its empirical study.

Introduction

This compound is a substituted benzoic acid derivative of interest in various fields of chemical research. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a methoxy group—on the benzene ring imparts a unique electronic and structural profile, making it a potential building block for novel pharmaceutical agents and functional materials. Understanding its three-dimensional structure through crystal structure analysis is paramount for elucidating its intermolecular interactions, which govern its physical properties and biological activity. This guide outlines the necessary steps to achieve this, from synthesis to crystallographic analysis and spectroscopic characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| CAS Number | 117738-82-6 | ChemicalBook[2] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) (predicted) | --- |

| pKa | ~3-4 (predicted for carboxylic acid) | --- |

Hypothetical Crystal Structure and Crystallographic Data

In the absence of a published crystal structure for this compound, a hypothetical model can be proposed based on the crystal structures of related substituted benzoic acids, such as 4-methoxybenzoic acid (p-anisic acid)[3]. It is anticipated that this compound will crystallize in a centrosymmetric space group, likely monoclinic (e.g., P2₁/c) or orthorhombic. The molecules are expected to form hydrogen-bonded dimers through their carboxylic acid moieties, a common supramolecular synthon in benzoic acid derivatives. The cyano and methoxy groups will influence the crystal packing through dipole-dipole interactions and potential weak C–H···N or C–H···O hydrogen bonds.

A hypothetical set of crystallographic data is presented in Table 2 for illustrative purposes. These values are derived from typical data for small organic molecules and should be experimentally verified.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 - 8.5 |

| b (Å) | 5.0 - 6.0 |

| c (Å) | 14.0 - 15.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 550 - 650 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 - 1.45 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 or 293 |

| R-factor | < 0.05 (for a well-resolved structure) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of cyanobenzoic acids[4]. A potential multi-step synthesis is outlined below:

-

Nitration of 4-methoxybenzoic acid: 4-methoxybenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures to introduce a nitro group at the 3-position, yielding 3-nitro-4-methoxybenzoic acid.

-

Reduction of the nitro group: The nitro group of 3-nitro-4-methoxybenzoic acid is reduced to an amino group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation) to give 3-amino-4-methoxybenzoic acid.

-

Sandmeyer reaction: The amino group of 3-amino-4-methoxybenzoic acid is converted to a diazonium salt using sodium nitrite and a mineral acid (e.g., HCl) at 0-5 °C. The diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature in a dust-free environment.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the general procedure for SC-XRD analysis[5]:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and a detector to record the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube[6].

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the methoxy group, the aromatic protons, and the carboxylic acid proton.

-

¹³C NMR: Provides information on the carbon skeleton. Expected signals would correspond to the methoxy carbon, the aromatic carbons, the nitrile carbon, and the carboxyl carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory[7].

-

Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups present: a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, a C≡N stretch for the nitrile group, and C-O stretches for the methoxy and carboxylic acid groups, as well as aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for organic molecules.

-

Analysis: The mass spectrum will show the molecular ion peak (or [M+H]⁺, [M-H]⁻), confirming the molecular weight of the compound. Fragmentation patterns can provide additional structural information.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.

Conclusion

This technical guide provides a framework for the comprehensive analysis of this compound. While a definitive crystal structure is yet to be reported, the outlined synthetic and analytical protocols offer a clear path for its determination. The provided hypothetical data and workflows serve as a valuable starting point for researchers. The elucidation of the precise three-dimensional arrangement of this molecule will be instrumental in understanding its properties and unlocking its potential in various applications, particularly in the realm of drug discovery and materials science.

References

- 1. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 117738-82-6 [chemicalbook.com]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Solubility Profile of 3-Cyano-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-Cyano-4-methoxybenzoic acid in a range of organic solvents. Due to the limited availability of direct experimental data for this specific compound, this document leverages solubility data from the structurally analogous compounds, 4-methoxybenzoic acid and 4-cyanobenzoic acid, to provide a predictive analysis. This guide includes tabulated quantitative solubility data for these related compounds, a detailed, generalized experimental protocol for solubility determination, and a visual representation of the experimental workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development, formulation, and chemical synthesis involving this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science. Its molecular structure, featuring a polar carboxylic acid group, a moderately polar cyano group, and a methoxy group, suggests a nuanced solubility profile in organic solvents. Understanding this solubility is critical for process development, purification, and formulation. This guide aims to provide a foundational understanding of its likely solubility behavior by examining data from structurally similar molecules.

Predicted Solubility Profile of this compound

The solubility of a solute is governed by the principle of "like dissolves like." The presence of the carboxylic acid and cyano groups in this compound introduces polarity and the capacity for hydrogen bonding. The methoxy group and the benzene ring contribute to its lipophilic character.

-

Polar Solvents: High solubility is anticipated in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) due to favorable dipole-dipole interactions and hydrogen bonding with the carboxylic acid and cyano moieties.

-

Non-Polar Solvents: Lower solubility is expected in non-polar solvents (e.g., toluene, hexane) as the energy required to break the solute-solute interactions would not be sufficiently compensated by solute-solvent interactions.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative forecast, the following tables summarize the experimental solubility data for 4-methoxybenzoic acid and 4-cyanobenzoic acid in various organic solvents at different temperatures. This data is presented as a mole fraction (x).

Solubility of 4-Methoxybenzoic Acid

The solubility of 4-methoxybenzoic acid has been determined in a variety of pure solvents. The data indicates a positive correlation between temperature and solubility.[1]

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1][2]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Ethyl Formate | 1-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate | Acetone | 2-Butanone | Cyclohexanone | Toluene |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | - | - | - | - | - | - | - | - |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | - | - | - | - | - | - | - | - |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | - | - | - | - | - | - | - | - |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | - | - | - | - | - | - | - | - |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | - | - | - | - | - | - | - | - |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | - | - | - | - | - | - | - | - |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | - | - | - | - | - | - | - | - |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | - | - | - | - | - | - | - | - |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | - | - | - | - | - | - | - | - |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | - | - | - | - | - | - | - | - |

Data for ethyl formate, acetates, ketones, and toluene are available in the cited literature but are not fully reproduced here for brevity.

Qualitative solubility assessments indicate that 4-methoxybenzoic acid is highly soluble in alcohols like methanol and ethanol, and soluble in ether and ethyl acetate.[3][4] Its solubility in water is low.[2]

Solubility of 4-Cyanobenzoic Acid

The solubility of 4-cyanobenzoic acid has been reported in ethanol.[5]

Table 2: Mole Fraction Solubility (x) of 4-Cyanobenzoic Acid in Ethanol at Different Temperatures (K) [5]

| Temperature (K) | 95.32% Ethanol | 99.55% Ethanol |

| 298.15 | 0.0356 | 0.0321 |

| 303.15 | 0.0418 | 0.0378 |

| 308.15 | 0.0489 | 0.0443 |

| 313.15 | 0.0571 | 0.0519 |

| 318.15 | 0.0666 | 0.0607 |

Qualitatively, 4-cyanobenzoic acid is described as being soluble in polar organic solvents.[6][7] It exhibits high solubility in polar solvents like ethanol and moderate solubility in non-polar solvents.[8]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, using the isothermal shake-flask method. This method is considered a reliable technique for measuring equilibrium solubility.[9][10]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered reached when consecutive measurements show no significant change in concentration.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Quantification and Data Reporting:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mole fraction (x), g/100g of solvent, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 619-65-8: 4-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Quantum Chemical Calculations for 3-Cyano-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Cyano-4-methoxybenzoic acid. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its structural, vibrational, and electronic characteristics is crucial for optimizing reaction conditions, predicting reactivity, and understanding its role in biological systems. This document outlines the theoretical framework, computational methodologies, and simulated spectroscopic data, offering a roadmap for in-silico analysis of this and similar molecular systems.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules with a high degree of accuracy. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties such as HOMO-LUMO energy gaps, and spectral analysis (FT-IR, Raman, UV-Vis), which are often in good agreement with experimental findings.

This guide details a hypothetical but representative quantum chemical study of this compound, providing the necessary protocols and data presentation formats for researchers to apply to their own investigations.

Computational Methodology

The quantum chemical calculations outlined herein are typically performed using software packages like Gaussian, ORCA, or Spartan. A common and effective approach involves the use of Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a suitable choice for providing a good balance between accuracy and computational cost for this type of molecule.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. The computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors inherent in the theoretical model.

Electronic Property Analysis

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. Other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) can also be calculated.

UV-Vis Spectral Simulation

To simulate the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's absorption properties. The calculations are often performed in the presence of a solvent to account for solvatochromic effects, using a continuum model such as the Polarizable Continuum Model (PCM).

Data Presentation

The quantitative results from the quantum chemical calculations are best presented in structured tables for clarity and ease of comparison with experimental data.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 | C2-C1-C7-O8 | 178.5 |

| C1-C6 | 1.401 | C1-C2-C3 | 120.3 | C6-C1-C7-O9 | -1.8 |

| C2-C3 | 1.388 | C2-C3-C4 | 120.1 | C1-C2-C3-C10 | 179.9 |

| C3-C4 | 1.405 | C3-C4-C5 | 119.8 | C2-C3-C4-O11 | 179.7 |

| C4-C5 | 1.392 | C4-C5-C6 | 120.7 | C3-C4-O11-C12 | 179.8 |

| C5-C6 | 1.390 | C1-C6-C5 | 119.6 | C4-C3-C10-N13 | 179.9 |

| C1-C7 | 1.498 | O8-C7-O9 | 122.5 | ||

| C7=O8 | 1.215 | C1-C7-O9 | 115.3 | ||

| C7-O9 | 1.355 | C3-C10-N13 | 178.9 | ||

| C3-C10 | 1.445 | C4-O11-C12 | 117.8 | ||

| C10≡N13 | 1.158 | ||||

| C4-O11 | 1.362 | ||||

| O11-C12 | 1.428 |

Table 2: Calculated Vibrational Frequencies

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| O-H stretch | 3560 | ~3400-2400 (broad) | - |

| C-H stretch (aromatic) | 3100-3050 | 3080 | 3075 |

| C-H stretch (methyl) | 2980-2940 | 2960 | 2955 |

| C≡N stretch | 2235 | 2230 | 2232 |

| C=O stretch | 1720 | 1695 | 1690 |

| C-C stretch (aromatic) | 1605, 1580, 1490 | 1600, 1575, 1485 | 1602, 1578 |

| C-O stretch (acid) | 1310 | 1305 | - |

| C-O stretch (ether) | 1260 | 1255 | 1258 |

| O-H bend | 1420 | 1415 | - |

| C-H bend (in-plane) | 1180, 1120 | 1175, 1115 | 1178 |

| C-H bend (out-of-plane) | 880, 820 | 875, 815 | 878 |

Note: Experimental values are hypothetical and for illustrative purposes.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 4.70 eV |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 2.15 eV |

| Dipole Moment | 3.5 D |

Table 4: Simulated UV-Vis Spectral Data (in Methanol)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.52 | 274 | 0.35 | HOMO -> LUMO |

| 5.18 | 239 | 0.21 | HOMO-1 -> LUMO |

| 5.65 | 219 | 0.18 | HOMO -> LUMO+1 |

Experimental Protocols

To validate the results of the quantum chemical calculations, the following experimental procedures would be employed.

Synthesis and Purification

A detailed protocol for the synthesis of this compound should be followed, for instance, via the cyanation of a suitable precursor followed by hydrolysis. The crude product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a high-purity sample for spectroscopic analysis.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The FT-IR spectrum should be recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample can be analyzed as a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum should be recorded using a spectrometer equipped with a near-infrared laser source to minimize fluorescence.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra should be recorded on a high-resolution NMR spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum should be recorded using a spectrophotometer in a suitable solvent (e.g., methanol or ethanol) to observe the electronic transitions.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the computational study of this compound.

Caption: Workflow for Quantum Chemical Calculations.

A Technical Guide to the Discovery and Isolation of Precursors for 3-Cyano-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic pathways for producing 3-Cyano-4-methoxybenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The guide details multiple synthetic routes starting from common precursors, offering detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Route 1: Synthesis from 4-Methoxybenzoic Acid (p-Anisic Acid)

This is one of the most direct and common routes. The strategy involves the regioselective functionalization of the aromatic ring of 4-methoxybenzoic acid. The key steps are electrophilic nitration at the 3-position, followed by reduction of the nitro group to an amine, and finally, conversion of the amine to the target nitrile via a Sandmeyer reaction.

Caption: A three-step synthesis of this compound from p-Anisic acid.

Experimental Protocols

Step 1: Nitration of 4-Methoxybenzoic Acid This protocol is adapted from methods for nitrating 4-alkoxybenzoic acids.[1][2]

-

Reagents: 4-Methoxybenzoic acid, 40-80% Nitric Acid.

-

Procedure:

-

Prepare a mixture of 4-methoxybenzoic acid and 40-80% nitric acid. The amount of nitric acid should be at least 8 times the weight of the 4-methoxybenzoic acid.

-

Heat the mixture to a temperature between 30-100°C and maintain the reaction until completion, monitored by TLC or HPLC.

-

After the reaction is complete, cool the mixture. The product, 3-nitro-4-methoxybenzoic acid, will precipitate out of the solution.

-

Isolate the precipitated solid by filtration.

-

Wash the collected solid with cold water to remove residual acid and dry under a vacuum.

-

Step 2: Reduction of 3-Nitro-4-methoxybenzoic Acid This is a standard reduction of an aromatic nitro group.[3]

-

Reagents: 3-Nitro-4-methoxybenzoic acid, iron powder, acetic acid or hydrochloric acid, water, and a suitable organic co-solvent (e.g., ethanol).

-

Procedure:

-

Suspend 3-nitro-4-methylbenzenesulfonamide in a mixture of water and the organic co-solvent.

-

Add iron powder and a catalytic amount of acid (e.g., acetic acid or HCl).

-

Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by TLC.

-

Upon completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.

-

Cool the filtrate. The product, 3-amino-4-methoxybenzoic acid, may precipitate or can be extracted after solvent removal.

-

Collect the product by filtration or extraction, wash with water, and dry.

-

Step 3: Sandmeyer Cyanation of 3-Amino-4-methoxybenzoic Acid This final step converts the amine to the nitrile.[3][4]

-

Reagents: 3-Amino-4-methoxybenzoic acid, hydrochloric acid, sodium nitrite (NaNO₂), copper(I) cyanide (CuCN).

-

Procedure:

-

Dissolve 3-amino-4-methoxybenzoic acid in an aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice bath.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the cooled amine solution while maintaining the temperature below 5°C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will evolve.

-

Allow the reaction mixture to stir and gradually warm to room temperature, then heat gently (e.g., 50-60°C) to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data

| Step | Starting Material | Product | Typical Yield |

| 1. Nitration | 4-Methoxybenzoic Acid | 3-Nitro-4-methoxybenzoic Acid | >90% |

| 2. Reduction | 3-Nitro-4-methoxybenzoic Acid | 3-Amino-4-methoxybenzoic Acid | 85-95% |

| 3. Cyanation | 3-Amino-4-methoxybenzoic Acid | This compound | 70-85% |

Note: Yields are estimates based on standard literature procedures for similar transformations and may vary based on specific reaction conditions and scale.

Route 2: Synthesis from 4-Hydroxybenzoic Acid Derivatives

This pathway builds the molecule by first establishing the cyano and benzoic acid functionalities on a protected phenol, followed by the introduction of the methyl group. A phenyl ester is often used as a protecting group for the carboxylic acid. This route is adapted from a patented method for a similar structure.[5]

Caption: A multi-step synthesis beginning with a protected 4-Hydroxybenzoic Acid.

Experimental Protocols

Step 1: Formylation of 4-Hydroxybenzoic Acid Phenyl Ester [5]

-

Reagents: 4-Hydroxybenzoic acid phenyl ester, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane.

-

Procedure:

-

To a solution of 4-hydroxybenzoic acid phenyl ester in dichloromethane, add magnesium chloride, triethylamine, and paraformaldehyde.

-

Heat the mixture in an oil bath at 60°C and stir overnight.

-

Cool the reaction to room temperature and slowly add a dilute aqueous solution of hydrochloric acid.

-

Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Formyl-4-hydroxybenzoic acid phenyl ester.

-

Step 2: Conversion of Formyl to Cyano Group [5]

-

Reagents: 3-Formyl-4-hydroxybenzoic acid phenyl ester, hydroxylamine hydrochloride, a suitable solvent system (e.g., acetonitrile/DMF), and a dehydrating agent (e.g., acetic anhydride or thionyl chloride).

-

Procedure:

-

Dissolve the formyl intermediate in the chosen solvent system and add hydroxylamine hydrochloride.

-

Heat the mixture (e.g., to 80°C) to form the oxime intermediate.

-

After cooling, add a dehydrating agent to convert the oxime to the nitrile.

-

Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate to yield 3-Cyano-4-hydroxybenzoic acid phenyl ester.

-

Step 3: Methylation of the Phenolic Hydroxyl Group

-

Reagents: 3-Cyano-4-hydroxybenzoic acid phenyl ester, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).

-

Procedure:

-

Dissolve the hydroxy intermediate in the solvent and add the base.

-

Add the methylating agent dropwise and stir the mixture, possibly with heating, until the reaction is complete.

-

Quench the reaction, typically with water, and extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain this compound phenyl ester.

-

Step 4: Hydrolysis of the Phenyl Ester [5]

-

Reagents: this compound phenyl ester, sodium hydroxide, tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the phenyl ester in THF and add an aqueous solution of sodium hydroxide.

-

Heat the mixture (e.g., 60°C) for approximately 30-60 minutes.

-

Cool to room temperature and perform an extractive workup with ethyl acetate to remove any non-polar impurities.

-

Separate the aqueous phase and carefully acidify it with hydrochloric acid until a white solid precipitates.

-

Collect the solid by suction filtration and dry under a vacuum to obtain the final product, this compound.

-

Isolation and Purification Techniques

Regardless of the synthetic route, the final product and intermediates often require purification to meet the standards for subsequent use.[6][7]

Caption: Common workflow for the isolation and purification of the target compound.

General Protocols

-

Acid-Base Extraction:

-

This technique is highly effective for isolating the final carboxylic acid product from neutral or basic impurities.

-

Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic product will move to the aqueous layer as its carboxylate salt. The layers are separated, and the aqueous layer is re-acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.[7]

-

-

Recrystallization:

-

This is a standard method for purifying solid organic compounds.

-

Protocol: Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water). The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Allow the solution to cool slowly to form pure crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

-

Column Chromatography:

-

Used for achieving high purity or for separating mixtures that are difficult to resolve by other means.

-

Protocol: The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent), typically a mixture like hexane/ethyl acetate, is passed through the column.[6][8] The components of the mixture separate based on their differing affinities for the silica gel and the eluent. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

-

References

- 1. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 2. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 5. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

Reactivity Profile of the Cyano Group in 3-Cyano-4-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-methoxybenzoic acid is a multifaceted chemical entity of significant interest in medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a cyano, a methoxy, and a carboxylic acid group, offers a rich landscape for synthetic transformations. The reactivity of each functional group is intricately influenced by the electronic interplay of its neighbors, making a thorough understanding of its chemical behavior paramount for its effective utilization in the design and synthesis of novel molecules.

This technical guide provides a comprehensive analysis of the reactivity profile of the cyano group in this compound. We will delve into the electronic effects governing its reactivity and explore its susceptibility to key chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. Where direct experimental data for the title compound is limited, we will draw upon established principles and analogous reactivity of similarly substituted benzonitriles to provide a predictive and insightful overview.

Electronic Profile of the Aromatic Ring

The reactivity of the cyano group in this compound is fundamentally dictated by the electronic environment of the benzene ring. The two other substituents, the methoxy (-OCH₃) group at position 4 and the carboxylic acid (-COOH) group at position 1, exert opposing electronic effects that modulate the electrophilicity of the nitrile carbon.

-

Methoxy Group (-OCH₃): Located para to the cyano group, the methoxy group is a strong electron-donating group (EDG) through its +M (mesomeric) effect, which is more pronounced than its -I (inductive) effect. It enriches the electron density of the aromatic ring, which can influence the reactivity of the cyano group.

-

Carboxylic Acid Group (-COOH): Positioned meta to the cyano group, the carboxylic acid is a moderate electron-withdrawing group (EWG) primarily through its -M and -I effects. This group tends to decrease the electron density of the aromatic ring.

The net effect on the cyano group at position 3 is a complex interplay of these competing influences. The electron-withdrawing nature of the carboxylic acid group is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group may slightly counteract this effect.

Key Reactions of the Cyano Group

The cyano group is a versatile functional handle that can undergo a variety of chemical transformations. The principal reactions of the cyano group in this compound are hydrolysis, reduction, and cycloaddition.

Hydrolysis

The hydrolysis of the cyano group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. This transformation is of great interest for converting the cyano moiety into other valuable functional groups.

General Reaction Pathway:

Caption: General workflow for the hydrolysis of the cyano group.

Influence of Substituents: The presence of the electron-withdrawing carboxylic acid group is anticipated to facilitate the hydrolysis of the cyano group by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

Experimental Protocols (Analogous):

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents and Conditions | Expected Product | Yield (Analogous Reactions) |

| Acid-Catalyzed | Concentrated HCl, reflux | 4-Methoxyisophthalic acid | High |

| Base-Catalyzed | aq. NaOH, reflux, followed by acidification | 4-Methoxyisophthalic acid | High |

| Partial Hydrolysis | H₂O₂, K₂CO₃, DMSO, 60 °C | 3-Carbamoyl-4-methoxybenzoic acid | Moderate to High |

Detailed Experimental Protocol (Hypothetical - Acid-Catalyzed):

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add concentrated hydrochloric acid (10-20 volumes).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Methoxyisophthalic acid.

Reduction

The reduction of the cyano group is a valuable transformation that yields a primary amine, a key functional group in many biologically active molecules.

General Reaction Pathway:

Caption: General workflow for the reduction of the cyano group.

Influence of Substituents: The electron-donating methoxy group is generally observed to favor catalytic hydrogenation, potentially leading to higher yields of the corresponding primary amine.[1] However, the presence of the carboxylic acid group may require specific reducing agents that do not affect it, or protection of the carboxylic acid may be necessary.

Experimental Protocols (Analogous):

Specific protocols for the reduction of this compound are not widely reported. However, general methods for the reduction of substituted benzonitriles can be applied.

Table 2: Representative Conditions for Nitrile Reduction

| Reducing Agent | Reagents and Conditions | Expected Product | Yield (Analogous Reactions) | Notes |

| Catalytic Hydrogenation | H₂ (gas), Pd/C, in an appropriate solvent (e.g., MeOH, EtOH, or THF) | 3-(Aminomethyl)-4-methoxybenzoic Acid | Good to High | May also reduce the aromatic ring under harsh conditions. |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ in dry THF, followed by aqueous workup | 3-(Aminomethyl)-4-methoxybenzoic Acid | High | Will also reduce the carboxylic acid. Protection may be needed. |

| Sodium Borohydride/Cobalt(II) Chloride | NaBH₄, CoCl₂ in MeOH | 3-(Aminomethyl)-4-methoxybenzoic Acid | Good | A milder alternative to LAH. |

Detailed Experimental Protocol (Hypothetical - Catalytic Hydrogenation):

-

Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature for 12-24 hours.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or chromatography.

Cycloaddition Reactions

The cyano group can participate as a 2π component in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. This provides a powerful method for the synthesis of five-membered heterocyclic rings.

General Reaction Pathway ([3+2] Cycloaddition with an Azide):

Caption: General workflow for the [3+2] cycloaddition of a nitrile with an azide.

Influence of Substituents: The electronic nature of the substituents on the benzonitrile can influence the rate and regioselectivity of the cycloaddition. Electron-withdrawing groups can enhance the reactivity of the nitrile as a dipolarophile.

Experimental Protocols (Analogous):

While specific examples for this compound are scarce, general procedures for the cycloaddition of benzonitriles are well-established.

Table 3: Representative Conditions for [3+2] Cycloaddition

| Dipole | Reagents and Conditions | Expected Product | Yield (Analogous Reactions) |

| Azide | Sodium azide (NaN₃), ZnCl₂ or NH₄Cl, in DMF or water, heat | 5-(2-carboxy-5-methoxyphenyl)-1H-tetrazole | Good to High |

| Nitrile Oxide | In situ generation from an oxime, reaction with the nitrile | 1,2,4-Oxadiazole derivative | Moderate to Good |

Detailed Experimental Protocol (Hypothetical - Tetrazole Formation):

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a Lewis acid such as zinc chloride (1.0 eq) or ammonium chloride (1.5 eq) in a polar aprotic solvent like DMF.

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl to precipitate the product.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry to afford the tetrazole derivative.

Role in Drug Discovery and Signaling Pathways

While there is no direct evidence linking this compound to specific signaling pathways, the benzonitrile moiety, often in combination with methoxy groups, is a common scaffold in a variety of biologically active compounds, particularly as kinase inhibitors.[2][3][4]

The cyano group can act as a hydrogen bond acceptor and its strong dipole moment can contribute to binding affinity with protein targets. The methoxy group can enhance metabolic stability and modulate lipophilicity. The carboxylic acid provides a handle for further derivatization to improve pharmacokinetic properties or to introduce additional binding interactions.

It is plausible that derivatives of this compound could be designed to target various kinases or other enzymes implicated in signaling pathways related to cancer, inflammation, and other diseases. The general workflow for such a drug discovery effort is outlined below.

Caption: A logical workflow for the development of drugs based on the this compound scaffold.

Conclusion

This compound possesses a rich and tunable reactivity profile centered around its cyano group. The electronic interplay of the methoxy and carboxylic acid substituents provides a nuanced control over its susceptibility to hydrolysis, reduction, and cycloaddition reactions. While direct experimental data for this specific molecule is limited, a strong predictive understanding of its chemical behavior can be derived from the well-established principles of physical organic chemistry and the reactivity of analogous substituted benzonitriles. The versatility of its functional groups makes it an attractive scaffold for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific reaction kinetics and synthetic utility of this compound is warranted to fully unlock its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Derivatization of the Carboxylic Acid Group in 3-Cyano-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the derivatization of the carboxylic acid group of 3-Cyano-4-methoxybenzoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, and the ability to selectively modify its carboxylic acid moiety is crucial for the synthesis of novel compounds with desired biological activities and material properties. This document details common derivatization strategies, including esterification and amidation, providing detailed experimental protocols and a comparative summary of reaction conditions.

Introduction

This compound is a substituted aromatic carboxylic acid featuring three key functional groups: a carboxylic acid, a nitrile (cyano group), and a methoxy ether. The carboxylic acid group is a primary site for chemical modification, allowing for the introduction of a wide array of functionalities through reactions such as esterification and amidation. These transformations are fundamental in drug discovery for modulating properties like solubility, bioavailability, and target binding affinity.

Core Derivatization Strategies

The primary methods for derivatizing the carboxylic acid group of this compound involve its conversion into esters and amides. These transformations can be achieved through several synthetic routes, each with its own advantages and limitations.

Esterification

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. The resulting esters of this compound can be useful as final products or as intermediates for further synthetic manipulations.

Amidation

Amidation, the formation of an amide bond between the carboxylic acid and an amine, is one of the most important reactions in medicinal chemistry.[1][2] A variety of coupling reagents have been developed to facilitate this transformation, which can be broadly categorized into methods involving the in-situ formation of an activated intermediate.[3]

Data Presentation: Comparative Summary of Derivatization Methods

The following tables summarize common methods and reagents for the esterification and amidation of carboxylic acids, which are applicable to this compound.

Table 1: Esterification Methods

| Method | Reagents | Typical Alcohol | Solvent | Catalyst | Temperature | Reaction Time | Notes |

| Fischer Esterification | Alcohol, Acid Catalyst | Simple primary or secondary alcohols (e.g., Methanol, Ethanol) | Excess alcohol | Concentrated H₂SO₄ | Reflux | 1-8 hours | Reversible reaction; removal of water drives the equilibrium.[4][5] |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), then Alcohol | Primary, secondary, or tertiary alcohols and phenols | Toluene, THF | None for the second step | Reflux for acyl chloride formation, then 0°C to RT | 1-3 hours for acyl chloride, then 1-12 hours | Two-step process; allows for esterification of less reactive alcohols.[6][7] |

| Steglich Esterification | Alcohol, DCC, DMAP | Tertiary alcohols and phenols | Dichloromethane (DCM) | DMAP (4-Dimethylaminopyridine) | 0°C to RT | 2-12 hours | Good for acid-sensitive substrates.[7] |

| Alkylation | Alkyl halide (e.g., MeI), Base | Not applicable | DMF, Acetone | K₂CO₃, Cs₂CO₃ | Room Temperature to 60°C | 2-24 hours | Useful for preparing methyl or other simple alkyl esters.[7] |

Table 2: Amidation Methods

| Method | Coupling Reagent | Additive (optional) | Base | Solvent | Temperature | Reaction Time | Notes |

| Carbodiimide Coupling | DCC or EDC | HOBt, Oxyma | DIEA, TEA | DMF, DCM | 0°C to RT | 1-24 hours | EDC and its urea byproduct are water-soluble, simplifying workup.[3][8][9] |

| Uronium/Guanidinium Salt Coupling | HATU, HBTU | None | DIEA, NMM | DMF, NMP | 0°C to RT | 30 min - 4 hours | HATU is known for fast reaction times and low racemization.[1][2][8][10] |

| Acyl Chloride Formation (Schotten-Baumann) | Thionyl chloride (SOCl₂), then Amine | None | Pyridine, TEA, aq. NaOH | Toluene, DCM | Reflux for acyl chloride, then 0°C to RT | 1-3 hours for acyl chloride, then 1-12 hours | A classic and cost-effective method.[3][11][12] |

Experimental Protocols

The following are detailed, generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and scale.

Protocol 1: Methyl Esterification via Fischer Esterification

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 3-cyano-4-methoxybenzoate.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Amide Formation using HATU Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), add HATU (1.1 eq) and the desired amine (1.1 eq).[10]

-

Reaction: Cool the mixture to 0°C and add N,N-diisopropylethylamine (DIEA, 2.0-3.0 eq) dropwise.[1][10] Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by column chromatography on silica gel or recrystallization.

Protocol 3: Amide Formation via Acyl Chloride

Step A: Formation of 3-Cyano-4-methoxybenzoyl chloride

-

Reaction Setup: Suspend this compound (1.0 eq) in toluene (10 volumes). Add thionyl chloride (2.0-3.0 eq) followed by a catalytic amount of DMF (1-2 drops).[6]

-

Reaction: Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After cooling, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-cyano-4-methoxybenzoyl chloride is often used directly in the next step.[6][11]

Step B: Amidation

-

Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C.

-

Reaction: Add a solution of the desired amine (1.1 eq) and a base such as triethylamine (TEA) or pyridine (1.2 eq) in the same solvent dropwise.[3] Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-12 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the derivatization of the carboxylic acid group.

Caption: General derivatization pathways for this compound.

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

References

- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 2. Cyrene as a bio-based solvent for HATU mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 3-Cyano-4-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a methoxy group, provides multiple reactive sites for a wide array of chemical transformations. This allows for the efficient construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of the electron-withdrawing cyano group and the electron-donating methoxy group on the benzene ring also modulates the reactivity of the aromatic system, enabling selective functionalization.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including esterification, amide bond formation, and its potential application in the synthesis of complex drug molecules.

Key Transformations and Applications

Esterification: Synthesis of Methyl 3-Cyano-4-methoxybenzoate

Esterification of the carboxylic acid moiety is a fundamental transformation of this compound, often employed as a preliminary step to protect the carboxylic acid or to modify the compound's solubility and reactivity for subsequent reactions. The resulting methyl ester, methyl 3-cyano-4-methoxybenzoate, is a key intermediate in various synthetic pathways.

Experimental Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (10.0 g, 56.4 mmol) and anhydrous methanol (50 mL).

-

Carefully add concentrated sulfuric acid (1 mL) to the stirred suspension.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude methyl 3-cyano-4-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Product | Methyl 3-cyano-4-methoxybenzoate |

| Reagents | Methanol, Sulfuric Acid |

| Reaction Time | 4 hours |

| Typical Yield | >95% |

| Purification Method | Recrystallization |

Workflow for Fischer Esterification:

References

Application Notes and Protocols for the Synthesis of 3-Cyano-4-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and supporting data for the synthesis of 3-cyano-4-methoxybenzoic acid and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. The following sections outline two primary synthetic routes, present quantitative data for key transformations, and include workflow diagrams for clarity.

Synthetic Strategies and Key Data